Selective Oxidation to Aldehyde: 79% Yield in 0.5 h Under Mild Conditions
3-[4-(Dimethylamino)phenyl]propan-1-ol undergoes selective oxidation at the terminal primary alcohol to afford 3-(4-(dimethylamino)phenyl)propanal in 79% yield using SO3-pyridine complex and triethylamine in DMSO at ambient temperature within 0.5 h [1]. This transformation is documented in the synthesis of a BioLeT bioluminescent probe (J. Am. Chem. Soc. 2015, 137, 4010–4013). In contrast, the positional isomer 1-[4-(dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3) bears a secondary benzylic alcohol that would oxidize to a ketone rather than an aldehyde, yielding a different product class with distinct downstream reactivity [2]. The primary amine analog 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0) is susceptible to competitive N-oxidation under the same conditions, potentially compromising aldehyde yield and purity [2].
| Evidence Dimension | Oxidation yield and chemoselectivity (primary alcohol → aldehyde) |
|---|---|
| Target Compound Data | 79% yield of 3-(4-(dimethylamino)phenyl)propanal; SO3-pyridine, TEA, DMSO, 0.5 h, ambient temperature |
| Comparator Or Baseline | 1-[4-(Dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3): secondary benzylic alcohol → ketone upon oxidation (no direct yield data available for identical conditions). 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0): primary amine competes for N-oxidation (no yield data under identical conditions). |
| Quantified Difference | Target compound provides 79% aldehyde yield; positional isomer yields a ketone (different product class); primary amine analog is susceptible to side reactions (yield not reported). |
| Conditions | SO3-pyridine complex, triethylamine, dimethyl sulfoxide, ambient temperature, 0.5 h reaction time (Parikh–Doering-type oxidation) |
Why This Matters
For procurement decisions in synthetic chemistry, the ability to selectively and efficiently generate the aldehyde intermediate in a single step with 79% yield directly impacts overall route efficiency and cost of goods for downstream products such as bioluminescent probes.
- [1] Takakura, H.; Kojima, R.; Kamiya, M.; Kobayashi, E.; Komatsu, T.; Ueno, T.; Terai, T.; Hanaoka, K.; Nagano, T.; Urano, Y. New Class of Bioluminogenic Probe Based on Bioluminescent Enzyme-Induced Electron Transfer: BioLeT. J. Am. Chem. Soc. 2015, 137 (12), 4010–4013. DOI: 10.1021/ja511014w. Reaction detail reported via MolAid (https://www.molaid.com/MS_251768). View Source
- [2] MolAid. Comparative compound entries: 3-[4-(dimethylamino)phenyl]propan-1-ol (CAS 85665-76-5), 1-[4-(dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3), 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0). https://www.molaid.com/MS_251768 View Source
